molecular formula C22H17Cl2F6N3O3S B1512663 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide

3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide

Cat. No.: B1512663
M. Wt: 588.3 g/mol
InChI Key: OFGKIOOXISVXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide is a useful research compound. Its molecular formula is C22H17Cl2F6N3O3S and its molecular weight is 588.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17Cl2F6N3O3S

Molecular Weight

588.3 g/mol

IUPAC Name

1-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxamide

InChI

InChI=1S/C22H17Cl2F6N3O3S/c23-12-4-9(5-13(24)17(12)27)21(22(28,29)30)6-14(33-36-21)18-10-2-1-3-11(10)19(37-18)20(35)32-8-16(34)31-7-15(25)26/h4-5,15H,1-3,6-8H2,(H,31,34)(H,32,35)

InChI Key

OFGKIOOXISVXEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 3-[5-(3,5-dichloro-4-fluoro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid (3 g, 6.4 mmol) in acetonitrile (30 mL) is added N,N-diisopropylethylamine (2.5 g, 19 mmol), 2-amino-N-(2,2-difluoro-ethyl)-acetamide hydrochloride (1.34 g, 7.7 mmol) and HATU (3.7 g, 9.6 mmol), after the addition the mixture is stirred at room temperature for 1 hour. After being detected by TLC and LCMS, the reaction mixture is concentrated and the residue is purified by column chromatography to afford desired product (3 g, 88%). MS (m/z): 588.1 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

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